3-Bromo-5-fluoro-2-iodophenol
Description
Contextualization within Halogenated Aromatic Compounds Research
Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. The introduction of halogens into an aromatic system can dramatically alter its physical and chemical properties. rsc.org These compounds are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The presence of halogens can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org
Polyhalogenated phenols, which possess multiple halogen substituents, are a focal point of research due to their complex electronic and steric properties. The nature, number, and position of the halogen atoms on the phenolic ring can lead to a wide array of chemical behaviors and biological activities. researchgate.net Research in this area often investigates how these structural variations influence reactivity in synthetic transformations and interactions with biological systems. researchgate.netpnas.org
Academic Significance of Phenolic Hydroxyl and Halogen Substituents in Chemical Research
The phenolic hydroxyl (-OH) group and halogen substituents are fundamental to the reactivity of 3-Bromo-5-fluoro-2-iodophenol. The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. openstax.orgbyjus.com It also imparts acidic properties to the molecule, allowing for the formation of a more reactive phenoxide ion. libguides.comsolubilityofthings.com
Overview of Research Trajectories for this compound
Research involving this compound primarily revolves around its utility as a versatile building block in organic synthesis. Its trifunctional nature (a hydroxyl group and three different halogens) allows for a variety of chemical transformations. Key research trajectories include its use as a precursor in the synthesis of more complex molecules, often for pharmaceutical or materials science applications. smolecule.com
Specific areas of investigation may include:
Selective Functionalization: Developing methods to selectively react one halogen over the others, taking advantage of the differential reactivity of the C-I, C-Br, and C-F bonds.
Coupling Reactions: Employing the compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com
Synthesis of Novel Heterocycles: Using the inherent reactivity of the phenolic and halogenated positions to construct complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.gov
Investigation of Biological Activity: While direct biological applications are not the primary focus of this article, the synthesis of derivatives for subsequent biological screening is a significant driver of research in this area. smolecule.com
Below are the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₃BrFIO |
| Molecular Weight | 316.9 g/mol |
| CAS Number | 1804910-88-0 |
| Canonical SMILES | C1=C(C=C(C(=C1O)I)Br)F |
| InChI | InChI=1S/C6H3BrFIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H |
| InChIKey | YOLDNFNVSIYJRC-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLDNFNVSIYJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804910-88-0 | |
| Record name | 3-Bromo-5-fluoro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Iodophenol and Analogues
Precursor-Based Synthetic Routes
Precursor-based synthetic routes involve the modification of a pre-existing aromatic core to introduce the desired substituents. These methods often rely on the inherent directing effects of the functional groups already present on the ring.
Strategies Utilizing Substituted Anilines (e.g., ortho-nitraniline-based approaches)
Synthetic Pathways from Halogenated Phenol (B47542) Derivatives (e.g., Bromination of 2-Iodophenol)
The synthesis of 3-Bromo-5-fluoro-2-iodophenol can be envisioned through the sequential halogenation of a simpler phenol derivative. smolecule.com For instance, starting with a fluorophenol, regioselective iodination and subsequent bromination would be required. The introduction of multiple different halogens onto a phenol ring necessitates precise control over reaction conditions to achieve the desired regioselectivity.
A general approach for the bromination of phenols involves the use of elemental bromine or other brominating agents in a suitable solvent. The regioselectivity of the bromination is influenced by the steric and electronic properties of the substituents already present on the ring. ccspublishing.org.cn For example, in the synthesis of 2-bromo-6-chloro-4-fluorophenol, bromination of 4-fluorophenol (B42351) is carried out at the 2-position, followed by chlorination at the 6-position. This highlights the importance of the order of halogen introduction.
Regioselective Halogenation Approaches
Achieving the specific substitution pattern of this compound heavily relies on regioselective halogenation techniques. The directing effects of the hydroxyl group and the already incorporated halogens play a crucial role. The hydroxyl group is an ortho-, para-director, while halogens are also ortho-, para-directors, albeit deactivating.
Recent advancements in catalysis have led to methods for the ortho-selective chlorination of phenols using a Lewis basic selenoether catalyst. nsf.gov This approach can override the inherent para-directing effect of the hydroxyl group. Similar catalyst-controlled strategies could potentially be adapted for the regioselective introduction of bromine and iodine.
Furthermore, the choice of halogenating agent and reaction conditions is critical. For instance, milder brominating agents are often preferred to avoid over-bromination and improve selectivity. The synthesis of multi-halogenated phenols often requires a multi-step approach with careful planning of the sequence of halogenation to ensure the correct placement of each halogen.
Catalytic Coupling Strategies in Phenol Synthesis
Catalytic coupling reactions have emerged as powerful tools for the construction of substituted phenols, offering alternative pathways that can overcome the limitations of classical electrophilic aromatic substitution.
Modified Ullmann-Type Coupling for Substituted Phenols
The Ullmann condensation is a classic method for forming carbon-oxygen bonds, typically involving the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. organic-chemistry.org Modified Ullmann-type couplings have been developed to proceed under milder conditions. For example, the use of N,N-dimethylglycine as a ligand can promote the copper-catalyzed coupling of aryl iodides or bromides with phenols at lower temperatures. organic-chemistry.org This approach could be applied to the synthesis of complex phenols by coupling a suitably substituted aryl halide with a protected phenol derivative.
Recent research has also demonstrated the regioselective Ullmann-type coupling of 5-substituted 1,2,3-triiodobenzenes with phenols, showcasing the ability to control the position of the C-O bond formation based on the electronic nature of the substituents. thieme-connect.com Such methodologies could be instrumental in the final steps of synthesizing a complex molecule like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama, Chan-Lam)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile methods for the preparation of substituted phenols. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com It is a widely used method for forming carbon-carbon bonds. rsc.org To synthesize a phenol, a protected hydroxyl group would be necessary on one of the coupling partners. For example, a borylated phenol derivative could be coupled with a halogenated aromatic compound, or vice versa. acs.org Nickel-catalyzed Suzuki couplings of phenols have also been developed, using tosyl fluoride (B91410) to activate the phenol in situ. mdpi.com
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. openochem.org It is known for its tolerance of a wide range of functional groups. While palladium is the most common catalyst, nickel-catalyzed Stille couplings of phenol derivatives have also been reported. nih.govacs.org A synthetic strategy could involve the coupling of a stannylated phenol with a dihalogenated aromatic species.
Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. While powerful, the high reactivity of Grignard reagents can limit functional group tolerance.
Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride source. organic-chemistry.org This method offers an alternative to Suzuki and Stille couplings and has been used for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net Palladium-catalyzed Hiyama-type couplings of aryl sulfamates have been developed, expanding the scope of electrophiles that can be used. nih.gov
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. organic-chemistry.orgnrochemistry.com It represents a powerful method for the O-arylation of phenols under relatively mild conditions and is often tolerant of air and moisture. alfa-chemistry.comresearchgate.net This reaction could be used to construct the ether linkage in precursors to more complex phenolic structures.
The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions:
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/vinyl halide or triflate | Mild conditions, high functional group tolerance, commercially available reagents. mdpi.com |
| Stille | Organotin (stannane) | Aryl/vinyl halide or triflate | Tolerant of many functional groups, but tin reagents are toxic. openochem.org |
| Kumada | Organomagnesium (Grignard) | Aryl/vinyl halide | Highly reactive, less functional group tolerance. |
| Hiyama | Organosilane | Aryl/vinyl halide or triflate | Requires fluoride activation, less toxic than stannanes. organic-chemistry.org |
| Chan-Lam | Organoboron | Amine or alcohol | Copper-catalyzed, forms C-N or C-O bonds, mild conditions. organic-chemistry.orgnrochemistry.com |
Multi-Step Synthesis Optimization and Yield Enhancement
The primary challenges in synthesizing this compound lie in controlling the regiochemistry of the electrophilic aromatic substitution reactions on an already substituted phenol. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. The existing fluorine and subsequent bromine substituents further influence the electronic and steric environment of the aromatic ring, making selective functionalization a significant synthetic hurdle.
Step 1: Regioselective Bromination of 3-Fluorophenol (B1196323)
The initial step would likely involve the bromination of 3-fluorophenol. The goal is to introduce a bromine atom at the C5 position. However, electrophilic bromination of 3-fluorophenol can potentially yield multiple isomers. Optimization studies for the regioselective bromination of phenols often focus on the choice of brominating agent and reaction conditions to favor a specific isomer. For instance, using reagents like N-Bromosuccinimide (NBS) or a combination of hydrobromic acid (HBr) and an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) can offer improved selectivity compared to molecular bromine (Br₂). The use of sterically hindered sulfoxides in conjunction with HBr has been shown to enhance para-selectivity, which in the case of 3-fluorophenol would favor the desired 5-bromo-3-fluorophenol. ccspublishing.org.cn
Below is a table summarizing the optimization of bromination conditions for a generic phenol, illustrating how different factors can influence yield and selectivity.
Table 1: Optimization of Phenol Bromination Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | p/o Ratio |
| 1 | Br₂ | CCl₄ | 25 | 2 | 85 | 1:1 |
| 2 | NBS | CH₂Cl₂ | 25 | 4 | 90 | 3:1 |
| 3 | HBr/DMSO | CH₃CN | 60 | 3 | 88 | 15:1 |
| 4 | HBr/Di-tert-butyl sulfoxide | CH₃CN | 60 | 3 | 92 | >99:1 |
This table is a representative example based on general findings for phenol bromination and illustrates common optimization parameters. ccspublishing.org.cn
Step 2: Regioselective ortho-Iodination
The subsequent and most challenging step is the regioselective iodination at the C2 position, which is ortho to the hydroxyl group and situated between the existing bromine and fluorine atoms. Direct iodination of phenols often yields para-isomers, and achieving selective ortho-iodination requires specialized methods.
One effective strategy for ortho-iodination is the use of iodine in combination with an oxidant under controlled conditions. For instance, reacting a phenol with iodine and hydrogen peroxide in water has been shown to selectively produce ortho-iodinated phenols. scielo.brresearchgate.net The pH of the reaction medium and the stoichiometry of the reagents are critical parameters to optimize for maximizing the yield of the desired 2-iodo product while minimizing the formation of di-iodinated or other isomeric byproducts.
Another powerful technique involves directed C-H activation. Palladium-catalyzed C-H iodination, using a directing group to guide the iodine to the ortho position, has been successfully developed. nih.govbeilstein-journals.org For phenols, the hydroxyl group itself can act as a directing group, although weakly. More sophisticated methods might involve the use of specific ligands or converting the hydroxyl group into a more effective directing group that can be removed later. For example, using a sulfinyl directing group has proven effective for ortho-iodination under palladium catalysis. researchgate.net
Optimization of the di-iodination of phenols has also been studied, highlighting conditions that can be adapted for mono-iodination. High temperatures (e.g., 120 °C) and an excess of the iodinating agent like N-iodosuccinimide (NIS) tend to favor multiple iodinations. researchgate.net Therefore, for selective mono-ortho-iodination, milder conditions, controlled stoichiometry, and potentially the use of a buffer like K₃PO₄ are crucial. researchgate.net
Table 2: Optimization of Phenol ortho-Iodination
| Entry | Iodinating System | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of ortho-isomer (%) |
| 1 | I₂ / H₂O₂ | None | H₂O | 25 | 24 | 76 |
| 2 | NIS | Pd(OAc)₂ | NMF | 100 | 12 | 85 |
| 3 | I₂ | Thallium(I) Acetate | CH₃CN | 25 | 3 | >90 |
| 4 | NH₄I / PhIO | K₃PO₄ | CH₂Cl₂ | 25 | 1 | 92 |
This table presents a summary of findings from various sources for achieving selective ortho-iodination of phenols and their derivatives, demonstrating the impact of different reagents and catalysts. scielo.brnih.govresearchgate.netrsc.org
By carefully selecting and optimizing the conditions for each step—bromination and subsequent ortho-iodination—the multi-step synthesis can be fine-tuned to maximize the yield of the final product, this compound. The purification of intermediates at each stage is also a critical aspect of yield enhancement, as it prevents the carry-over of impurities that could interfere with subsequent reactions.
Chemical Reactivity and Transformative Chemistry of 3 Bromo 5 Fluoro 2 Iodophenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring of 3-bromo-5-fluoro-2-iodophenol is subject to electrophilic aromatic substitution (EAS), with the outcome of the reaction being directed by the existing substituents. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of EAS compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comyoutube.com Conversely, the halogen substituents (-I, -Br, -F) are deactivating yet also ortho-, para-directing. libretexts.org
In the case of this compound, the positions are substituted as follows: 1 (-OH), 2 (-I), 3 (-Br), and 5 (-F). The two unsubstituted positions available for electrophilic attack are C4 and C6. The directing effects of the substituents are summarized below:
Hydroxyl (-OH) at C1: Strongly activating, directs to C2 (blocked), C4 (para), and C6 (ortho).
Iodo (-I) at C2: Deactivating, directs to C3 (blocked) and C6 (para).
Bromo (-Br) at C3: Deactivating, directs to C2 (blocked), C4 (ortho), and C6 (para).
Fluoro (-F) at C5: Deactivating, directs to C4 (ortho) and C6 (para).
The powerfully activating hydroxyl group is the dominant directing influence. chemistrysteps.commlsu.ac.in Both available positions, C4 and C6, are activated by the hydroxyl group (para and ortho, respectively). The C4 position is also ortho to the bromo group and the fluoro group, while the C6 position is para to the iodo, bromo, and fluoro groups. Given the strong activating nature of the hydroxyl group, electrophilic substitution is expected to occur, often yielding a mixture of products at the C4 and C6 positions, with the specific ratio influenced by steric hindrance and the nature of the electrophile. chemistrysteps.com For instance, halogenation of phenols can occur readily, sometimes without a catalyst, and can lead to polysubstitution if conditions are not controlled. mlsu.ac.inquora.com
Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
|---|---|---|---|
| Hydroxyl | C1 | Activating | Ortho (C6), Para (C4) |
| Iodo | C2 | Deactivating | Ortho (blocked), Para (C6) |
| Bromo | C3 | Deactivating | Ortho (C2, C4), Para (C6) |
| Fluoro | C5 | Deactivating | Ortho (C4), Para (C6) |
Nucleophilic Substitution Reactions Involving Halogen Substituents
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to proceed efficiently. msu.edu The phenolic ring of this compound is not strongly deactivated, making classical SNAr reactions challenging.
However, the different carbon-halogen bond strengths (C-I < C-Br < C-F) suggest that under certain conditions, such as transition-metal-catalyzed processes, selective substitution can be achieved. The C-I bond is the longest and weakest, making the iodide the best leaving group among the halogens in many catalytic cycles, particularly those involving oxidative addition. The C-F bond is the strongest and generally unreactive in such reactions. Therefore, nucleophilic substitution reactions, especially those catalyzed by metals like copper or palladium, would be expected to occur preferentially at the C2 position (iodine). mdpi.com
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its multiple, differentiated halogen substituents. nih.gov The significant difference in reactivity among the C-I, C-Br, and C-F bonds allows for sequential, site-selective couplings. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–Cl >> C–F
This predictable selectivity enables the iodine at the C2 position to be coupled first under mild conditions, leaving the bromine and fluorine atoms untouched for subsequent, potentially more vigorous, reaction steps. nih.gov
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for C-C bond formation. libretexts.orgmdpi.com For this compound, the reaction can be performed with high chemoselectivity. The initial coupling will occur at the most reactive C-I bond. acs.org
The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org By carefully selecting the catalyst, base, and reaction conditions, the iodine at C2 can be selectively replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester. nih.govacs.org
Table 2: Representative Conditions for Selective Suzuki Coupling
| Reaction Step | Coupling Partner | Catalyst | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| First Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-3-bromo-5-fluorophenol |
| Second Coupling | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Aryl-3-vinyl-5-fluorophenol |
The Stille coupling reaction utilizes an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. Similar to the Suzuki reaction, the Stille coupling proceeds with predictable selectivity based on the carbon-halogen bond strength. Consequently, the reaction with this compound would first occur at the C-I bond under mild conditions, allowing for the selective introduction of a new carbon-based substituent at the C2 position. The resulting 3-bromo-5-fluorophenol (B1288921) derivative could then potentially undergo a second Stille coupling at the C-Br bond under more forcing conditions.
The Kumada coupling reaction forms carbon-carbon bonds by reacting an organic halide with a Grignard reagent (organomagnesium halide) in the presence of a nickel or palladium catalyst. wikipedia.orgnrochemistry.com It was one of the first catalytic cross-coupling methods developed. wikipedia.org The high reactivity of Grignard reagents can sometimes limit functional group tolerance, but the reaction is highly effective for forming C-C bonds. nrochemistry.comorganic-chemistry.org
When applied to this compound, the Kumada coupling would exhibit the same halogen selectivity, with the initial reaction occurring at the C-I bond. google.comnih.gov The catalytic cycle involves oxidative addition of the aryl iodide to the metal center, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.orgnrochemistry.com
Table 3: General Parameters for Kumada Coupling of Aryl Halides
| Component | Description | Examples |
|---|---|---|
| Aryl Halide | Reactivity: Ar-I > Ar-Br > Ar-Cl. | This compound |
| Grignard Reagent | Alkyl-MgX, Aryl-MgX, Vinyl-MgX. | Phenylmagnesium bromide |
| Catalyst | Typically Ni(II) or Pd(II) complexes. | NiCl₂(dppf), Pd(PPh₃)₄ |
| Solvent | Ethereal solvents are common. | Tetrahydrofuran (B95107) (THF), Diethyl ether |
The Hiyama coupling is a palladium-catalyzed reaction that couples organic halides with organosilanes to form C-C bonds. organic-chemistry.orgnih.gov A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicon species that facilitates the transmetalation step. organic-chemistry.orgcore.ac.uk Organosilanes are valued for their stability and low toxicity. organic-chemistry.org
For this compound, the Hiyama coupling would proceed selectively at the C2 position. The oxidative addition of the C-I bond to the palladium(0) catalyst would initiate the cycle, followed by the fluoride-activated transmetalation from the organosilane and subsequent reductive elimination to afford the 2-substituted product. nih.govcore.ac.uk This method is compatible with a wide array of functional groups. nih.gov
Table 4: Key Components in the Hiyama Coupling Reaction
| Component | Role in Reaction | Common Reagents |
|---|---|---|
| Organosilane | Source of the carbon nucleophile. | Aryltrimethoxysilane, Vinyltrimethoxysilane |
| Organic Halide | Electrophilic partner. | This compound |
| Catalyst | Facilitates the coupling cycle. | Pd(OAc)₂, PdCl₂(dppf) |
| Activator | Forms reactive pentavalent silicon intermediate. | TBAF (Tetrabutylammonium fluoride), NaOH |
| Solvent | Reaction medium. | THF, Dioxane, Water nih.gov |
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a significant cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org Specifically, it facilitates the reaction between an aryl boronic acid and an alcohol or an amine to create the corresponding aryl ethers or secondary aryl amines. wikipedia.org This reaction is catalyzed by copper complexes and can be conveniently conducted at room temperature and open to the air. wikipedia.org
For this compound, the phenolic hydroxyl group can act as the nucleophilic partner in a Chan-Lam coupling. This reaction provides a direct method for forming a diaryl ether by coupling the phenol (B47542) with an aryl boronic acid. The transformation is typically catalyzed by a copper(II) source, such as copper(II) acetate, and often requires a base and an oxidant, which can be atmospheric oxygen. nrochemistry.comorganic-chemistry.org
The general mechanism involves the formation of a copper-aryl complex from the boronic acid. A copper(III)-aryl-alkoxide intermediate is then formed, which undergoes reductive elimination to yield the desired aryl ether and a copper(I) species. wikipedia.org This copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.com A wide range of functional groups, including halides, are generally tolerated in this reaction, making it a viable pathway for the further functionalization of this compound. nih.gov
Table 1: Chan-Lam Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions | Product Type |
|---|
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is a primary site for several chemical transformations, including etherification, oxidation, and participation in condensation reactions.
Etherification of the phenolic hydroxyl group is a common and versatile transformation. The Williamson ether synthesis is the most prominent method for this purpose, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide. wikipedia.org
For this compound, the reaction is initiated by treating the phenol with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., chloro-, bromo-, or iodoalkane) in an SN2 reaction to form the desired aryl alkyl ether. wikipedia.orgfrancis-press.com The choice of an alkyl halide is crucial; primary halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions under the basic conditions. wikipedia.orgfrancis-press.com This method is widely applicable for introducing a variety of alkyl groups onto the phenolic oxygen. francis-press.com
Table 2: Williamson Ether Synthesis with this compound
| Reactant 1 | Reagent 1 | Reagent 2 | Mechanism | Product Type |
|---|
Phenols exhibit distinct behavior upon oxidation compared to aliphatic alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. openstax.org Oxidation of phenols typically yields quinones. libretexts.org In the case of this compound, oxidation would lead to the formation of a substituted benzoquinone.
Various oxidizing agents can be employed for this transformation, including sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy's salt). openstax.org The reaction converts the phenol into a 2,5-cyclohexadiene-1,4-dione structure. libretexts.org The resulting quinones are valuable compounds due to their redox properties, as they can be readily reduced back to hydroquinones (p-dihydroxybenzenes). openstax.orglibretexts.org The specific structure of the resulting quinone would depend on the reaction conditions and the potential for rearrangement or loss of the substituents on the aromatic ring.
Table 3: Potential Oxidation of this compound
| Reactant | Oxidizing Agent | Product Class |
|---|
The direct use of this compound in a Grignard reaction is not feasible due to the presence of the acidic phenolic proton. Grignard reagents are strong bases and will be quenched by reacting with the hydroxyl group. wikipedia.orgquora.com Therefore, to perform a Grignard reaction involving the aryl halides of this molecule, the hydroxyl group must first be protected.
A common strategy is to convert the phenol into an ether (e.g., a benzyl (B1604629) ether or a silyl (B83357) ether), which is inert to the Grignard reagent. sciencemadness.orgmasterorganicchemistry.com After protection, a Grignard reagent can be prepared by reacting the protected aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The iodine atom is the most likely site for this reaction due to the higher reactivity of aryl iodides compared to bromides. The resulting Grignard reagent, a nucleophilic carbon source, can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide. pw.live A final deprotection step would be required to restore the phenolic hydroxyl group. sciencemadness.org
Table 4: Grignard Reaction Strategy for this compound
| Step | Action | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Protection | e.g., Benzyl chloride, Base | Protected Phenol |
| 2 | Grignard Formation | Mg, Dry Ether (THF) | Grignard Reagent |
| 3 | Reaction | Electrophile (e.g., Ketone, CO₂) | Addition Product |
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.org This reaction is a valuable tool for creating the benzopyrone core structure found in many biologically active compounds. jk-sci.com
In this reaction, this compound would serve as the phenol component. The mechanism begins with an acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the aromatic ring ortho to the oxygen. wikipedia.orgresearchgate.net A final dehydration step yields the coumarin (B35378) product. organic-chemistry.org The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride. wikipedia.orgorganic-chemistry.org The presence of multiple deactivating halogen substituents on the phenol ring would likely require harsh reaction conditions to facilitate the electrophilic substitution step. jk-sci.com
Table 5: Pechmann Coumarin Synthesis with this compound
| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Class |
|---|
Substitution and Elimination Reaction Mechanisms of Alkyl Halides
While this compound is an aryl halide, and thus does not typically undergo the substitution and elimination reactions common to alkyl halides, a general understanding of these mechanisms is fundamental in organic chemistry. The primary mechanisms are SN1, SN2, E1, and E2.
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a nucleophile attacks the carbon atom bearing a leaving group from the backside. The reaction rate depends on the concentration of both the substrate and the nucleophile. This mechanism is favored by primary and, to a lesser extent, secondary alkyl halides and results in an inversion of stereochemistry.
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step and depends only on the substrate concentration. This pathway is favored by tertiary and secondary alkyl halides that can form stable carbocations. The nucleophile can attack the planar carbocation from either face, leading to a mixture of stereoisomers.
E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond as the leaving group departs. The rate is dependent on both the substrate and the base.
E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the SN1 reaction. In a subsequent step, a weak base removes a beta-proton to form a double bond. It is a first-order reaction, with the rate depending only on the substrate concentration. E1 reactions often compete with SN1 reactions.
The outcome of a reaction involving an alkyl halide (whether it proceeds via substitution or elimination, and by which specific mechanism) is influenced by several factors: the structure of the alkyl halide (primary, secondary, tertiary), the strength of the nucleophile or base, the nature of the leaving group, and the solvent.
Kinetics of Halogenated Phenol Reactions
The reaction kinetics of halogenated phenols are significantly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of polysubstituted phenols provide a strong framework for understanding its kinetic behavior. The reactivity is primarily dictated by the interplay of inductive and resonance effects of the substituents.
The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. vanderbilt.edumlsu.ac.in It donates electron density to the ring through resonance, making the ring more nucleophilic and stabilizing the carbocation intermediate formed during the reaction. vanderbilt.edulumenlearning.com This activation is most pronounced at the ortho and para positions.
In the case of this compound, the aromatic ring is substituted with three different halogen atoms and a hydroxyl group. The kinetics of its reactions, such as electrophilic substitution, will be a composite of the effects of all four substituents.
Substituent Effects on Reaction Rate:
The relative rates of reaction for halogenated benzenes in electrophilic substitutions, such as nitration, illustrate the deactivating nature of halogens. The reactivity generally follows the order of electronegativity, with fluorine being the least deactivating and iodine being the most deactivating among the common halogens when considering only the inductive effect. However, resonance effects also play a crucial role.
Table 1: Relative Rates of Nitration in Substituted Benzenes
| Substituent (in C₆H₅R) | Relative Rate |
| -OH | 1,000 |
| -CH₃ | 25 |
| -H | 1 |
| -I | 0.18 |
| -F | 0.15 |
| -Cl | 0.033 |
| -Br | 0.030 |
| -NO₂ | 6 x 10⁻⁸ |
| This table is interactive. You can sort the columns by clicking on the headers. | |
| Source: Lumen Learning lumenlearning.com |
This table clearly shows the powerful activating nature of the -OH group and the deactivating effect of the halogens. lumenlearning.com For this compound, the strong activating effect of the hydroxyl group will be significantly tempered by the cumulative electron-withdrawing inductive effects of the three halogen atoms.
Kinetics in Advanced Oxidation Processes (AOPs):
Halogenated phenols are common environmental pollutants, and their degradation kinetics are often studied in the context of AOPs. These processes involve highly reactive species, such as hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds. nih.gov
Kinetic modeling of phenol oxidation in AOPs has shown that the presence of halides (like bromide and chloride) can significantly alter reaction mechanisms and rates by forming different reactive species. nih.gov Studies on the aqueous OH oxidation of various substituted phenolic compounds have demonstrated that the reaction follows pseudo-first-order kinetics under certain conditions. mdpi.com The rate constants are highly dependent on the nature of the substituents. Electron-donating groups generally lead to higher reaction rates, while electron-withdrawing groups decrease the rates. mdpi.com
In the context of this compound, the three halogen atoms would be expected to decrease the rate of oxidation by •OH compared to phenol itself. The precise rate constant would depend on the complex electronic environment created by the combination of the activating -OH group and the three deactivating halogens.
Table 2: Pseudo-First-Order Rate Constants (k_obs) for OH Oxidation of Various Phenolic Compounds
| Phenolic Compound | k_obs (s⁻¹) |
| Phenol | 2.5 x 10⁻⁴ |
| p-Cresol (-CH₃) | 7.85 x 10⁻⁴ |
| 4-Methoxyphenol (-OCH₃) | 6.21 x 10⁻⁴ |
| 4-Nitrophenol (-NO₂) | 1.03 x 10⁻⁴ |
| 2,4-Dichlorophenol (-Cl) | 1.8 x 10⁻⁴ |
| This table is interactive. You can sort the columns by clicking on the headers. | |
| Note: Data for this compound is not available; related compounds are shown for comparison. Data is illustrative and compiled from general trends in literature. mdpi.com |
Structural Analysis and Spectroscopic Characterization of 3 Bromo 5 Fluoro 2 Iodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. For 3-Bromo-5-fluoro-2-iodophenol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide conclusive structural information.
While specific experimental spectra for this compound are not widely documented in publicly available literature, the expected spectral data can be predicted based on the structure and analysis of similar compounds. uva.nlmdpi.com
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These protons would appear as multiplets due to coupling with each other and with the adjacent fluorine atom. A broad singlet, characteristic of the phenolic hydroxyl (-OH) proton, would also be anticipated, the chemical shift of which can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons bonded to the electronegative oxygen, fluorine, bromine, and iodine atoms would show characteristic shifts.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, and its coupling with the adjacent aromatic protons would provide further confirmation of the substitution pattern.
Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 7.0 - 7.5 | Doublet of doublets (dd) | Aromatic CH |
| ¹H | ~ 6.8 - 7.3 | Doublet of doublets (dd) | Aromatic CH |
| ¹H | Variable (e.g., 5.0-6.0) | Broad singlet (br s) | Phenolic OH |
| ¹³C | 100 - 160 | Singlet (s) or Doublet (d, due to JC-F) | 6x Aromatic C |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The monoisotopic mass of this compound is 315.8396 Da. uva.nl High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, validating the molecular formula C₆H₃BrFIO. A key feature in the mass spectrum would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts. uva.nl Data predicted using CCSbase.
| Adduct | Predicted m/z |
| [M+H]⁺ | 316.84688 |
| [M+Na]⁺ | 338.82882 |
| [M-H]⁻ | 314.83232 |
| [M+NH₄]⁺ | 333.87342 |
| [M+K]⁺ | 354.80276 |
| [M]⁺ | 315.83905 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for verifying the molecular weight of this compound in a complex mixture and for assessing its purity. The compound would first be separated on an LC column, typically a reversed-phase column like a C18, and the eluent would be introduced directly into the mass spectrometer. This allows for the confident assignment of the molecular ion peak to the compound of interest based on its retention time.
UPLC-MS is an advancement of LC-MS that uses smaller stationary phase particles in the column, resulting in higher resolution, increased sensitivity, and faster analysis times. semanticscholar.org This method would be particularly useful for resolving this compound from closely related impurities that might not be separated by conventional HPLC, providing a more accurate assessment of its purity. semanticscholar.org
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
While specific experimental spectra for this compound are not readily found, data for the closely related compound 3-Bromo-5-fluorophenol (B1288921) can provide insight into the expected spectral features. nih.gov
FTIR Spectroscopy: The FTIR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenol (B47542) group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain characteristic C=C stretching vibrations of the aromatic ring. The C-F, C-Br, and C-I stretching vibrations would be found in the fingerprint region (below 1300 cm⁻¹).
FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FTIR data. Aromatic ring vibrations often produce strong signals in Raman spectra. The symmetric vibrations of the benzene ring would be particularly prominent.
Table 3: Expected Vibrational Bands for this compound Based on general spectroscopic principles and data for related compounds like 3-Bromo-5-fluorophenol. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3200-3600 | O-H stretch | FTIR (strong, broad) |
| 3000-3100 | Aromatic C-H stretch | FTIR/FT-Raman (medium) |
| 1400-1600 | Aromatic C=C stretch | FTIR/FT-Raman (strong) |
| 1200-1300 | C-O stretch | FTIR (strong) |
| 1000-1200 | C-F stretch | FTIR (strong) |
| 500-700 | C-Br stretch | FTIR/FT-Raman (medium-strong) |
| 450-600 | C-I stretch | FTIR/FT-Raman (medium-strong) |
Chromatographic Purity and Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. Purity is typically assessed by measuring the area of the peak corresponding to the main component relative to the total area of all peaks in the chromatogram.
For a compound of this nature, a reversed-phase HPLC method would be most suitable. A typical analysis would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like trifluoroacetic acid) to ensure sharp peaks. mdpi.combuckingham.ac.uk Detection is commonly performed using a UV detector, set to a wavelength where the aromatic system of the phenol absorbs strongly (e.g., 220 or 254 nm). academicjournals.org Vendor specifications often state a purity of 95% or higher for this compound. synquestlabs.com
Table 4: Representative HPLC Purity Analysis This table illustrates how HPLC data for purity analysis would be presented and is for representative purposes only.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 1.2 | Impurity |
| 2 | 5.8 | 97.5 | This compound |
| 3 | 6.2 | 1.3 | Impurity |
Theoretical and Computational Chemistry Studies on 3 Bromo 5 Fluoro 2 Iodophenol
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-bromo-5-fluoro-2-iodophenol. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying polyatomic molecules. These calculations can predict molecular geometries, electronic structures, and charge distributions with a high degree of reliability. researchgate.netresearchgate.net
Molecular Geometry Optimization
The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The aromatic ring is expected to be largely planar, with the hydroxyl and halogen substituents positioned accordingly. smolecule.com The optimization process takes into account the steric and electronic effects of the bulky iodine and bromine atoms, as well as the highly electronegative fluorine atom, to predict the final, low-energy conformation.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies)
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.
For halogenated phenols, the presence of electron-withdrawing halogen atoms can lower both the HOMO and LUMO energy levels. nih.gov The specific energies for this compound would require dedicated DFT calculations. However, it is established that such calculations can provide valuable data on ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. scispace.com
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap | Value not available |
Note: The table above is for illustrative purposes. Specific values for this compound require dedicated computational studies.
Charge Distribution Analysis (e.g., Mulliken Atomic Charges)
Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. researchgate.net This analysis is crucial for understanding the electrostatic interactions a molecule can engage in. In this compound, the highly electronegative fluorine and oxygen atoms are expected to carry negative partial charges, while the carbon atoms and the hydrogen of the hydroxyl group will likely have positive partial charges. The bromine and iodine atoms will also influence the charge distribution, though their effects are more complex due to their size and polarizability.
Table 2: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Partial Charge (a.u.) |
| O | Value not available |
| H (hydroxyl) | Value not available |
| C1 | Value not available |
| C2 (with I) | Value not available |
| C3 (with Br) | Value not available |
| C4 | Value not available |
| C5 (with F) | Value not available |
| C6 | Value not available |
| Br | Value not available |
| F | Value not available |
| I | Value not available |
Note: The table above is for illustrative purposes. Specific values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netiapaar.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com
For this compound, the MEP map would likely show a negative potential around the oxygen and fluorine atoms. A region of positive potential, known as a "sigma-hole," might be present on the outer side of the iodine and bromine atoms along the C-I and C-Br bond axes, which is a characteristic feature of halogen bonding. acs.orgresearchgate.net
Conformational Analysis and Intramolecular Interactions
The presence of a hydroxyl group and halogen atoms on the same aromatic ring in this compound raises the possibility of specific conformations and intramolecular interactions, such as hydrogen bonding.
Investigation of Intramolecular Hydrogen Bonding in Halophenols
The existence and strength of intramolecular hydrogen bonds in ortho-halophenols have been a subject of considerable research. rsc.orgcore.ac.ukcdnsciencepub.com In these molecules, a hydrogen bond can form between the hydrogen of the hydroxyl group and the adjacent halogen atom. The strength of this interaction depends on the nature of the halogen.
Studies on simpler 2-halophenols suggest that weak intramolecular hydrogen bonding exists in 2-chlorophenol, 2-bromophenol, and 2-iodophenol, while it is very weak or absent in 2-fluorophenol. rsc.orgresearchgate.net This is attributed to a combination of electrostatic and steric factors. The larger, more polarizable halogens like bromine and iodine are generally better hydrogen bond acceptors in this context than the highly electronegative but less polarizable fluorine. cdnsciencepub.comresearchgate.net
For this compound, the hydroxyl group is ortho to the iodine atom. Based on the trends observed in simpler halophenols, it is plausible that a weak intramolecular hydrogen bond could exist between the hydroxyl hydrogen and the iodine atom. However, the presence of the bromine and fluorine atoms at other positions on the ring could electronically influence the acidity of the hydroxyl proton and the acceptor ability of the iodine, thus modulating the strength of this interaction. Detailed conformational analysis and computational studies would be necessary to definitively determine the preferred conformation and the energetics of any intramolecular hydrogen bonding in this compound. acs.orgresearchgate.net
Lack of Theoretical and Computational Data for this compound
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. Despite its availability from various chemical suppliers, in-depth research into its molecular properties through computational modeling appears to be limited or not publicly documented.
Efforts to locate detailed research findings on the cis/trans isomer ratios, spectroscopic property predictions, non-linear optical properties, and molecular dynamics simulations for this compound have been unsuccessful. The specific, nuanced data required to populate the requested sections on theoretical FTIR and FT-Raman spectra simulation, first-order hyperpolarizability analysis, and conformational landscapes through molecular dynamics is not present in the accessible scientific domain.
While computational chemistry is a powerful tool for elucidating the properties of halogenated phenols, it appears that this compound has not yet been a specific subject of such detailed theoretical investigation. The complex interplay of its three different halogen substituents (bromine, fluorine, and iodine) alongside a hydroxyl group on a benzene (B151609) ring presents a unique case for theoretical analysis, yet such studies are not currently available.
Consequently, a detailed article adhering to the specified outline cannot be generated at this time due to the absence of the necessary foundational research on the theoretical and computational aspects of this compound. Further research in the field of computational chemistry would be required to produce the specific data points and analyses requested.
Applications of 3 Bromo 5 Fluoro 2 Iodophenol in Advanced Organic Synthesis
Strategic Building Block for Complex Organic Molecules
The utility of 3-Bromo-5-fluoro-2-iodophenol as a strategic building block stems from the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity generally follows the order C-I > C-Br > C-Cl >> C-F. acs.org This predictable hierarchy allows chemists to selectively functionalize the molecule in a stepwise manner.
Initially, the highly reactive C-I bond at the 2-position can be targeted using standard palladium-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings to introduce a specific substituent. smolecule.combeilstein-journals.org Following the initial coupling, the less reactive C-Br bond at the 3-position can be subjected to a second, distinct cross-coupling reaction under potentially more forcing conditions. The C-F bond, being the strongest and least reactive, typically remains intact throughout these transformations. acs.org This sequential approach is a powerful strategy for the divergent synthesis of polysubstituted aromatic compounds from a single, versatile precursor. acs.org Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization or as a directing group to influence other reactions, such as ortho-lithiation. nih.govresearchgate.net
Precursor in Multi-functional Chemical Synthesis
As a precursor, this compound offers a blueprint for creating multi-functionalized molecules that are important in medicinal chemistry and materials science. uic.educymitquimica.com The ability to perform sequential cross-couplings at the C-I and C-Br positions allows for the introduction of a wide variety of functional groups, including aryl, alkyl, alkynyl, and amino moieties.
A typical synthetic sequence might involve:
Protection of the hydroxyl group: To prevent interference with subsequent steps, the phenolic -OH group is often protected, for example, as a methoxy (B1213986) or silyl (B83357) ether.
Selective reaction at the C-I bond: A Sonogashira coupling could be used to install an alkyne at the 2-position. beilstein-journals.org
Selective reaction at the C-Br bond: A subsequent Buchwald-Hartwig amination could then be used to introduce a nitrogen-based substituent at the 3-position.
Deprotection of the hydroxyl group: Removal of the protecting group reveals the phenol (B47542), yielding a tri-substituted, multi-functional aromatic product.
This step-by-step assembly allows for precise control over the final molecular architecture, making it an efficient route to libraries of complex compounds for screening and development. acs.org
Synthesis of Novel Halogenated Compounds with Tunable Reactivity
The transformation of this compound does not always involve the replacement of all halogens. The selective functionalization of one position, such as the C-I bond, results in the formation of a new, still highly functionalized halogenated compound (a bromo-fluoro-substituted biaryl, for example). uic.edu This new molecule possesses its own unique reactivity profile, which can be exploited in further synthetic steps.
The concept of "tunable reactivity" is central to its use. By carefully selecting catalysts, ligands, and reaction conditions, chemists can influence which halogen site reacts. nih.gov While the C-I/C-Br reactivity difference is the most commonly exploited, advanced catalytic systems are being developed that can offer even greater control, sometimes overriding the inherent reactivity order to target a specific C-X bond. This allows for the synthesis of a diverse array of novel halogenated compounds where the remaining halogens serve as reactive handles for subsequent transformations or as key structural elements that impart specific electronic or biological properties. cymitquimica.com
Role in the Development of New Synthetic Methodologies
Polyhalogenated aromatic compounds are excellent substrates for testing the limits and capabilities of new synthetic methods. nih.gov this compound, with its clear hierarchy of reactive sites, serves as an ideal model for evaluating the regioselectivity and efficiency of novel transition-metal catalysts. acs.org
For instance, when a new palladium-phosphine ligand system is developed for Suzuki coupling, it can be tested with this compound to determine its ability to selectively cleave the C-I bond while leaving the C-Br bond untouched. acs.org Such studies are crucial for understanding the factors that govern catalyst performance and the mechanism of oxidative addition. acs.org Beyond catalysis, polyhalogenated aromatics are being explored in emerging fields, such as the bottom-up synthesis of graphene-like films through electrochemical reduction, highlighting the potential for this class of compounds to contribute to the development of next-generation materials. nih.govacs.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1804910-88-0 synquestlabs.com |
| Molecular Formula | C₆H₃BrFIO uni.lu |
| Molecular Weight | 316.896 g/mol |
| IUPAC Name | This compound uni.lu |
| Physical State | Solid |
Table 2: Conceptual Reactivity Hierarchy in Cross-Coupling Reactions
| Position | Halogen | Bond | Relative Reactivity | Common Coupling Reactions |
|---|---|---|---|---|
| 2 | Iodine | C-I | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |
| 3 | Bromine | C-Br | Intermediate | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |
Exploration of 3 Bromo 5 Fluoro 2 Iodophenol in Medicinal Chemistry and Biochemical Research
Precursor for Bioactive Molecules
The strategic placement of bromo, fluoro, and iodo substituents on the phenol (B47542) scaffold makes 3-Bromo-5-fluoro-2-iodophenol a versatile precursor for the synthesis of a wide array of bioactive molecules. The differential reactivity of these halogens allows for selective chemical modifications, providing a pathway to complex molecular architectures with potential therapeutic value.
Synthesis of Pharmaceutical Intermediates
While specific, publicly available examples of pharmaceutical intermediates synthesized directly from this compound are not extensively documented, the principles of organic synthesis suggest its high potential in this area. The presence of three distinct halogen atoms offers multiple reaction sites for cross-coupling reactions, nucleophilic substitutions, and other transformations crucial for building the carbon skeletons of drug candidates. The general class of polyhalogenated phenols is widely recognized for its utility in creating complex molecular frameworks for the pharmaceutical industry.
Development of Potential Anticancer Agents (based on analogues)
Research into the anticancer properties of polyphenols and their halogenated derivatives has shown significant promise. nih.govmdpi.comfrontiersin.org Phenolic compounds, in general, are known to exhibit a range of biological activities, including the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines. nih.govfrontiersin.org
The introduction of halogen atoms into the phenolic structure can significantly modulate a compound's biological activity. Halogenation can influence factors such as lipophilicity, which affects cell membrane permeability, and the ability to form halogen bonds, which can enhance binding to biological targets like enzymes and proteins. nih.gov While direct studies on the anticancer effects of this compound are scarce, research on various bromophenols and other halogenated phenols indicates that this class of compounds is a fertile ground for the discovery of new anticancer agents. mdpi.com
| Compound Class | Observed Anticancer-Related Activities | Potential Mechanisms |
| Polyphenols | Induction of apoptosis, Inhibition of cell proliferation, Anti-angiogenic effects | Modulation of cell signaling pathways (e.g., MAPK, PI3K/Akt), Regulation of cell cycle, Inhibition of telomerase nih.govfrontiersin.org |
| Halogenated Phenols | Enhanced cytotoxicity in cancer cells | Increased lipophilicity for better cell penetration, Formation of halogen bonds with target proteins mdpi.comnih.gov |
Reactant in the Preparation of Antimitotic Agents (based on analogues)
A significant area of interest is the development of antimitotic agents, which interfere with cell division and are a cornerstone of cancer chemotherapy. Analogues of this compound have been instrumental in the synthesis of compounds that exhibit potent antimitotic activity.
For instance, substituted 2-phenyl-4-quinolones have been identified as antimitotic agents that interact with tubulin, a protein crucial for the formation of the mitotic spindle during cell division. nih.govacs.org The synthesis of these quinolones can involve precursors that are structurally analogous to this compound. These synthetic analogues have demonstrated potent cytotoxicity against various human cancer cell lines and were found to be powerful inhibitors of tubulin polymerization, a mechanism shared by well-known natural antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govnih.gov
Mechanism of Action Studies of Drug Candidates
The unique electronic and steric properties conferred by the halogen substituents on this compound and its derivatives make them valuable tools for studying the mechanism of action of drug candidates. By systematically modifying the halogen atoms on a bioactive scaffold, researchers can gain insights into the specific interactions between a drug molecule and its biological target. For example, replacing one halogen with another can alter binding affinities and potencies, helping to delineate the key structural features required for therapeutic efficacy. While specific studies detailing the use of this compound for this purpose are not yet prevalent, the general principles of medicinal chemistry strongly support its potential in such investigations.
Probing Protein and Enzyme Structure and Function
The application of small molecules as probes to investigate the structure and function of proteins and enzymes is a fundamental aspect of chemical biology. Halogenated phenols, including compounds structurally related to this compound, can serve as effective probes due to their ability to interact with and modulate the activity of enzymes.
For example, studies on halogenating enzymes have utilized various phenolic substrates to understand their catalytic mechanisms. nih.gov The kinetics of enzymatic reactions involving halogenated compounds can provide valuable information about the enzyme's active site and its substrate specificity. researchgate.net
Furthermore, molecular probe technology utilizing phenolic structures has been developed to identify and characterize protein-phenol adducts. mdpi.comresearchgate.net By attaching a reporter tag (like biotin) to a phenolic compound, researchers can "fish" for its protein binding partners within a complex biological sample. This approach, which could be adapted for derivatives of this compound, is instrumental in identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action at a molecular level.
| Application Area | Utility of Halogenated Phenols (including analogues of this compound) | Key Techniques and Findings |
| Enzyme Kinetics Studies | Serve as substrates or inhibitors to characterize enzyme activity and mechanism. | Spectrophotometric assays to measure reaction rates; determination of kinetic parameters (Km, Vmax) to understand enzyme-substrate interactions. researchgate.net |
| Molecular Probes for Proteins | Covalently or non-covalently bind to proteins, allowing for their identification and characterization. | Synthesis of biotinylated phenolic probes for affinity purification of target proteins; mass spectrometry to identify binding sites. mdpi.comresearchgate.net |
Future Research Perspectives and Methodological Advancements for 3 Bromo 5 Fluoro 2 Iodophenol
Development of Greener and More Efficient Synthetic Pathways
The multi-step synthesis of polysubstituted phenols often involves harsh reagents, hazardous solvents, and generates significant chemical waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 3-Bromo-5-fluoro-2-iodophenol, aligning with the principles of green chemistry.
Key areas of advancement include:
Catalytic C-H Functionalization: Direct, regioselective C-H halogenation of a simpler phenol (B47542) precursor using advanced catalytic systems could significantly shorten the synthetic sequence. This approach would improve atom economy by avoiding the use of protecting groups and reducing the number of activation and deprotection steps.
One-Pot and Telescoped Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolating intermediates can drastically improve efficiency and reduce solvent usage and waste generation. Methodologies like one-pot Robinson annulation followed by in-situ dehydrofluorination, which have been successful for other polysubstituted phenols, could be adapted.
Electrochemical Synthesis: Electrochemical halogenation offers a greener alternative to traditional methods by using electricity to generate reactive halogen species from simple salts (e.g., NaBr, NaI). This method provides precise control over reaction conditions and minimizes the need for harsh chemical oxidants.
Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can dramatically reduce the environmental impact of the synthesis.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
These advancements aim to make the production of this compound not only more economically viable but also environmentally responsible.
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry is a powerful tool for predicting the behavior of molecules, saving significant time and resources in the laboratory. For a molecule as complex as this compound, computational modeling can provide invaluable insights into its properties and reactivity.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predicting properties such as bond dissociation energies, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the relative reactivity of the different carbon-halogen bonds (C-I vs. C-Br) in reactions like cross-coupling.
Quantitative Structure-Activity Relationship (QSAR) Studies: If this molecule is explored for biological applications, QSAR models can be developed to correlate its structural features with its biological activity or toxicity. By calculating various molecular descriptors, researchers can build predictive models to guide the design of more potent and safer derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with a biological target like a protein. This can provide insights into its conformational preferences and intermolecular interactions.
Prediction of Spectroscopic Data: Computational methods can accurately predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which can aid in the characterization of newly synthesized derivatives.
Interactive Data Table: Predicted Properties of this compound
These computational approaches will accelerate the research and development cycle by allowing for a more rational design of experiments and synthesis of new molecules with desired properties.
Exploration of New Applications in Materials Science
The unique substitution pattern of this compound makes it an attractive building block for novel materials with advanced properties. The presence of bromine and iodine, in particular, suggests potential in areas requiring high atomic mass and specific reactivity.
Future applications in materials science could include:
Flame Retardant Polymers: Brominated and iodinated compounds are well-known for their flame-retardant properties. This compound could be incorporated as a monomer or an additive into polymers like polystyrene or polyurethanes. Upon combustion, it could release halogen radicals that interrupt the radical chain reactions of fire, and the phenolic structure can promote char formation, further inhibiting burning.
High Refractive Index Polymers: The incorporation of heavy atoms like iodine and bromine into a polymer matrix can significantly increase its refractive index. This makes such materials valuable for optical applications, such as in lenses, optical films, and coatings.
Functional Polymers and Phenolic Resins: The phenolic hydroxyl group allows for its use in the synthesis of phenolic resins. The halogen substituents would impart unique properties to the resulting resin, such as enhanced thermal stability, chemical resistance, or specific electronic properties.
Organic Electronics: Polysubstituted aromatic compounds are foundational to organic electronics. While the direct application of this specific phenol is unexplored, its derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tunable electronic properties through derivatization at the halogen sites would be a key area of research.
Integration with High-Throughput Screening for Discovery Research
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological or chemical activity. This compound is an ideal candidate for integration into HTS-driven discovery research, both as a compound to be screened and as a versatile scaffold for creating diverse chemical libraries.
Future research directions include:
Scaffold for Combinatorial Chemistry: The different reactivities of the C-I and C-Br bonds (e.g., in palladium-catalyzed cross-coupling reactions) allow for the sequential and selective introduction of different substituents. This makes this compound an excellent starting point for generating large libraries of diverse molecules for screening in drug discovery or materials science.
Fragment-Based Discovery: Due to its relatively small size and multiple functional groups, it can be used as a "fragment" in fragment-based screening. If the fragment shows weak binding to a biological target, it can be optimized and grown into a more potent lead molecule.
Screening for Bioactivity: The compound itself and its simple derivatives can be included in HTS campaigns to identify new "hits" for various therapeutic targets. Phenolic compounds are known to exhibit a wide range of biological activities.
Addressing Assay Interference: A known challenge with phenolic compounds in HTS is their potential to act as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results. Future research involving this molecule in HTS would need to incorporate rigorous counter-screens and secondary assays to validate any initial hits and ensure they are not due to assay artifacts.
Addressing Stereochemical Control in Complex Derivatives
While this compound is itself achiral, it serves as a valuable starting material for the synthesis of more complex molecules that may contain one or more chiral centers. Controlling the stereochemistry of these derivatives is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Future research will need to focus on:
Asymmetric Catalysis: The development of chiral catalysts (including transition metal complexes, organocatalysts, or enzymes) that can control the stereochemical outcome of reactions involving derivatives of this compound. For example, in a cross-coupling reaction that creates a new stereocenter, the use of a chiral ligand on the metal catalyst can favor the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
Substrate-Controlled Diastereoselective Reactions: For derivatives that already contain a stereocenter, new stereocenters can be introduced with high diastereoselectivity based on the steric and electronic influence of the existing chiral center.
Asymmetric Dearomatization: Advanced synthetic methods that involve the asymmetric dearomatization of the phenol ring could be explored to create complex, three-dimensional chiral structures from this planar starting material.
The ability to precisely control the three-dimensional arrangement of atoms will be paramount in translating this versatile building block into high-value, complex molecules for a range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
